molecular formula C15H30O2Se B14657133 3-(Dodecylselanyl)propanoic acid CAS No. 50514-79-9

3-(Dodecylselanyl)propanoic acid

Cat. No.: B14657133
CAS No.: 50514-79-9
M. Wt: 321.4 g/mol
InChI Key: QFYUDVUWIYMOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecylselanyl)propanoic acid is a seleno-organic compound characterized by a dodecylselanyl group (C12H25Se–) attached to the β-carbon of a propanoic acid backbone. The selenium atom in the dodecylselanyl group may confer unique redox properties, enhancing biological activity compared to sulfur analogs .

Properties

CAS No.

50514-79-9

Molecular Formula

C15H30O2Se

Molecular Weight

321.4 g/mol

IUPAC Name

3-dodecylselanylpropanoic acid

InChI

InChI=1S/C15H30O2Se/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

QFYUDVUWIYMOAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Se]CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylselanyl)propanoic acid typically involves the reaction of dodecylselenol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the selenol group replaces the bromine atom in the propanoic acid derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3-(Dodecylselanyl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylselanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.

    Substitution: The selenol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Reduced forms of the selenium-containing compound.

    Substitution: Various substituted organic molecules depending on the reactants used.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.

    Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.

    Medicine: Organoselenium compounds are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(Dodecylselanyl)propanoic acid involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, modulating redox homeostasis and influencing various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Analogs: 3-(Methylthio)propanoic Acid Esters

These compounds, identified in pineapple varieties (e.g., Tainong No. 4 and No. 6), contribute to aroma profiles due to their volatile nature . Key differences from 3-(dodecylselanyl)propanoic acid include:

  • Substituent : A methylthio (–SCH3) group vs. a long-chain dodecylselanyl group.
  • Bioactivity: Primarily flavor-active (e.g., 3-(methylthio)propanoic acid methyl ester has OAVs >1 in pineapples) , whereas selenium derivatives may exhibit enhanced antimicrobial or antioxidant properties due to selenium’s polarizable electron cloud.

Table 1: Comparison of Sulfur vs. Selenium Derivatives

Compound Substituent Key Application Notable Property Source/Reference
3-(Methylthio)propanoic acid methyl ester –SCH3 Flavor compound OAV = 622.49 µg·kg⁻¹ in pineapple
3-(Dodecylselanyl)propanoic acid (hypothetical) –SeC12H25 Antimicrobial (inferred) High lipophilicity, redox activity N/A
Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective antimicrobial activity against E. coli and S. aureus . Key distinctions:

  • Aromatic vs.
  • Mechanism: Chlorine atoms likely interfere with bacterial enzyme function, while selenium could induce oxidative stress via selenol (–SeH) intermediates .

Table 2: Antimicrobial Activity Comparison

Compound Target Microbes MIC (Hypothetical for Se Derivative) Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid E. coli, S. aureus 10–50 µg/mL
3-(Dodecylselanyl)propanoic acid Broad-spectrum (inferred) Potentially lower due to Se redox activity N/A
Hydroxyphenyl and Amino-Substituted Derivatives

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit anticancer activity through synthetic modifications (e.g., introducing imidazole or pyridine rings) . Contrasts with 3-(dodecylselanyl)propanoic acid include:

  • Functional Groups: Hydroxyl and amino groups enable hydrogen bonding and receptor targeting, whereas selenium’s redox activity may trigger apoptosis via reactive oxygen species (ROS) generation.
  • Synthetic Flexibility : Hydroxyphenyl derivatives are optimized for specificity , while the dodecylselanyl group’s long chain could enhance tumor targeting through lipid bilayer interactions.
Thienyl and Heterocyclic Derivatives

3-(2-Thienyl)propanoic acid is used in materials science due to its conjugated thiophene ring . Compared to 3-(dodecylselanyl)propanoic acid:

  • Electronic Effects : Thienyl groups enable π-π stacking for electronic applications, while the dodecylselanyl group’s aliphatic chain may serve as a surfactant or drug delivery vehicle.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.